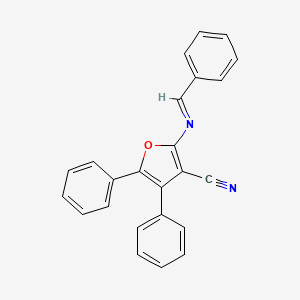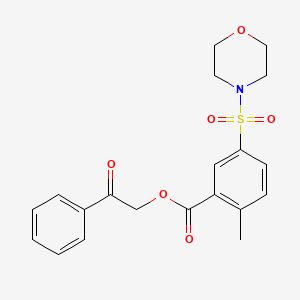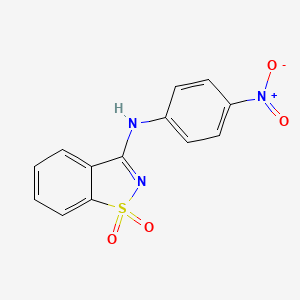![molecular formula C14H15NO2S B11103545 4-{2-[(4-Methylphenyl)sulfonyl]ethyl}pyridine CAS No. 38563-78-9](/img/structure/B11103545.png)
4-{2-[(4-Methylphenyl)sulfonyl]ethyl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(4-Methylphenyl)sulfonyl]ethyl}pyridine is an organic compound characterized by a pyridine ring substituted with a 2-[(4-methylphenyl)sulfonyl]ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-Methylphenyl)sulfonyl]ethyl}pyridine typically involves a multi-step process:
Starting Materials: The synthesis begins with pyridine and 4-methylbenzenesulfonyl chloride.
Formation of Intermediate: The 4-methylbenzenesulfonyl chloride reacts with an ethylating agent to form 2-[(4-methylphenyl)sulfonyl]ethyl chloride.
Final Coupling: The intermediate is then coupled with pyridine under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(4-Methylphenyl)sulfonyl]ethyl}pyridine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the sulfonyl group.
Reduction: Reduced forms of the ethyl group.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-{2-[(4-Methylphenyl)sulfonyl]ethyl}pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory drugs.
Industry: Utilized in the production of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-{2-[(4-Methylphenyl)sulfonyl]ethyl}pyridine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
4-{2-[(4-Methylphenyl)sulfonyl]ethyl}pyridine vs. 4-{2-[(4-Chlorophenyl)sulfonyl]ethyl}pyridine: The presence of a methyl group versus a chlorine atom can significantly alter the compound’s reactivity and biological activity.
This compound vs. 4-{2-[(4-Methylphenyl)sulfonyl]methyl}pyridine: The difference in the length of the alkyl chain can affect the compound’s solubility and interaction with biological targets.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
38563-78-9 |
|---|---|
Molecular Formula |
C14H15NO2S |
Molecular Weight |
261.34 g/mol |
IUPAC Name |
4-[2-(4-methylphenyl)sulfonylethyl]pyridine |
InChI |
InChI=1S/C14H15NO2S/c1-12-2-4-14(5-3-12)18(16,17)11-8-13-6-9-15-10-7-13/h2-7,9-10H,8,11H2,1H3 |
InChI Key |
HFDOJZZDMPQLMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC2=CC=NC=C2 |
solubility |
>39.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-{2-[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]benzene-1,3-diol](/img/structure/B11103466.png)


![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(pyridin-3-yl)-1,3-benzoxazol-5-amine](/img/structure/B11103486.png)
![4-(Decyloxy)-N'-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide](/img/structure/B11103488.png)
![(4Z)-2-(3-chlorophenyl)-5-methyl-4-{[(3-methylphenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11103496.png)
![N-(4-methoxy-2-nitrophenyl)-2-[(6-{[(E)-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11103502.png)
![2-[7,13-Bis-(2-hydroxy-ethyl)-1,4-dioxa-7,10,13-triaza-cyclopentadec-10-yl]-ethanol](/img/structure/B11103503.png)
![2-methoxy-4-(3-{[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B11103514.png)
![N-(3,4-dichlorophenyl)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B11103516.png)
![4,6-bis[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N,N-diphenyl-1,3,5-triazin-2-amine](/img/structure/B11103519.png)
![5-(2,4-dichlorophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11103521.png)
![N-[(2Z)-3-methyl-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]-4-phenoxyaniline](/img/structure/B11103528.png)

